molecular formula C7H3BrCl4O B1444043 4-Bromo-2-chloro-1-(trichloromethoxy)benzene CAS No. 1417567-52-2

4-Bromo-2-chloro-1-(trichloromethoxy)benzene

Cat. No.: B1444043
CAS No.: 1417567-52-2
M. Wt: 324.8 g/mol
InChI Key: RATOLGXJPGXBKT-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(trichloromethoxy)benzene is a halogenated aromatic compound It is characterized by the presence of bromine, chlorine, and trichloromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-(trichloromethoxy)benzene typically involves the halogenation of a suitable benzene derivativeThe reaction conditions often require the use of catalysts and controlled temperatures to ensure the selective substitution of the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-(trichloromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-chloro-1-(trichloromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The halogen atoms and the trichloromethoxy group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-1-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-bromo-2-chloro-1-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl4O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATOLGXJPGXBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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